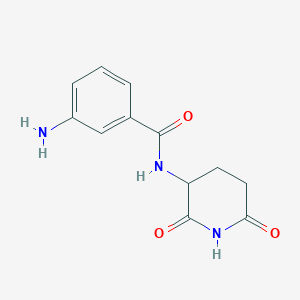![molecular formula C7H6BrN3O B11717550 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol is a heterocyclic compound that features a bromine atom at the 6th position, an imidazo[1,2-a]pyrimidine core, and a methanol group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant . The cyclization is promoted by bromination, and no base is required .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid.
Reduction: Imidazo[1,2-a]pyrimidine-2-methanol.
Substitution: 6-Aminoimidazo[1,2-a]pyrimidine-2-methanol or 6-Thioimidazo[1,2-a]pyrimidine-2-methanol.
科学的研究の応用
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism by which 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom and methanol group.
Imidazo[1,2-a]pyrimidine: Similar core structure but lacks the bromine atom and methanol group.
6-Chloroimidazo[1,2-a]pyrimidine-2-methanol: Similar structure with a chlorine atom instead of bromine.
Uniqueness
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol is unique due to the presence of both the bromine atom and the methanol group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, while the methanol group can form hydrogen bonds, both of which can affect the compound’s interaction with biological targets .
特性
分子式 |
C7H6BrN3O |
|---|---|
分子量 |
228.05 g/mol |
IUPAC名 |
(6-bromoimidazo[1,2-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-5-1-9-7-10-6(4-12)3-11(7)2-5/h1-3,12H,4H2 |
InChIキー |
JDIONLWYPUXPQH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=NC(=CN21)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
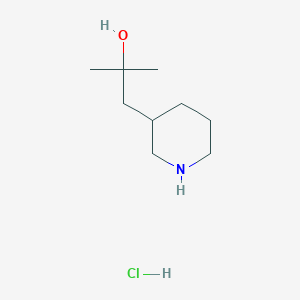

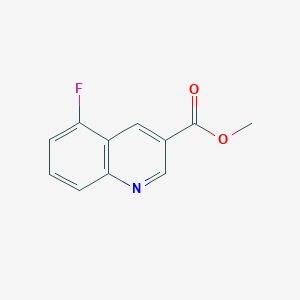
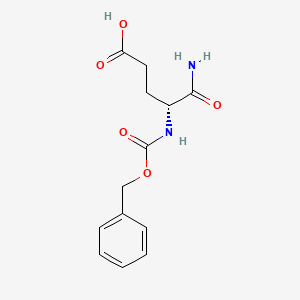
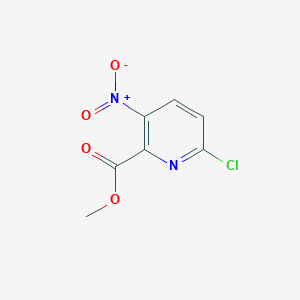
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)


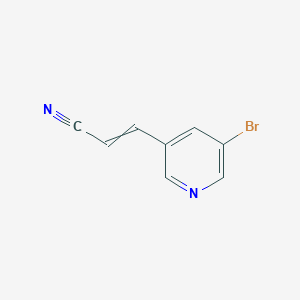
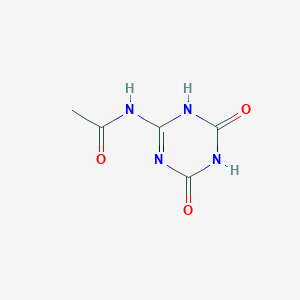
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
